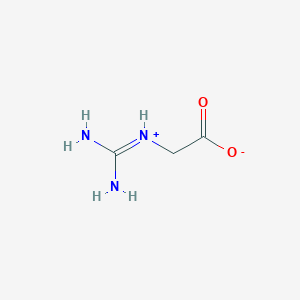

Glycocyamine

Descripción

Glycocyamine has been reported in Citrus reticulata, Prunus persica, and other organisms with data available.

This compound is a naturally-occurring derivative of glycine and a metabolic precursor of creatine. This compound, also known as guanidinoacetic acid (GAA), is catalyzed by guanidinoacetate N-methyltransferase to form creatine. Creatine, in phosphate form, helps supply energy to muscle cells for contraction. After intense effort, when adenosine triphosphate (ATP) deposits are depleted, creatine phosphate donates phosphate groups toward the fast synthesis of ATP. Dietary supplementation with GAA may improve muscle wasting associated with cancer and other chronic diseases.

Guanidinoacetic acid is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. Guanidoacetic acid is a metabolite in the Urea cycle and metabolism of amino groups, and in the metabolic pathways of several amino acids. This includes glycine, serine, threonine, arginine and proline metabolism. Guanidinoacetic acid is also a precursor of creatine, an essential substrate for muscle energy metabolism.

RN given refers to parent cpd; structure

Propiedades

IUPAC Name |

2-(diaminomethylideneamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMFZUMJYQTVII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861885 | |

| Record name | N-(Aminoiminomethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanidoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.6 mg/mL at 15 °C | |

| Record name | Guanidoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

352-97-6 | |

| Record name | Guanidinoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycocyamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycocyamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glycocyamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | glycocyamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Aminoiminomethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanidinoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOCYAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GO52O1A04E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guanidoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Glycocyamine's Central Role in the Creatine Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601) is a vital molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as muscle and brain. Its endogenous synthesis is a two-step process initiated by the formation of glycocyamine (also known as guanidinoacetate or GAA). This technical guide provides an in-depth exploration of the core of creatine biosynthesis, focusing on the enzymatic conversion of substrates to this compound and its subsequent methylation to creatine. We will delve into the key enzymes, their kinetics, cellular localization, and regulatory mechanisms. Furthermore, this guide presents detailed experimental protocols for the quantification of key metabolites and the assessment of enzyme activity, alongside visualizations of the involved pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

The creatine-phosphocreatine system is a critical intracellular energy buffer. Creatine is endogenously synthesized from three amino acids: arginine, glycine, and methionine.[1] The pathway involves two key enzymatic steps. The first and rate-limiting step is the synthesis of this compound from arginine and glycine, catalyzed by L-arginine:glycine amidinotransferase (AGAT).[2] The second step involves the methylation of this compound to form creatine, a reaction catalyzed by guanidinoacetate N-methyltransferase (GAMT), utilizing S-adenosylmethionine (SAM) as the methyl donor.[1][2]

Disruptions in this pathway lead to cerebral creatine deficiency syndromes (CCDS), a group of inborn errors of metabolism characterized by intellectual disability, seizures, and developmental delays.[3] Understanding the intricacies of this compound's role is therefore paramount for diagnosing these disorders and developing therapeutic interventions.

The Creatine Biosynthesis Pathway

The synthesis of creatine is a well-defined two-step enzymatic process that occurs predominantly in the kidneys and liver.

Step 1: Synthesis of this compound (Guanidinoacetate)

The initial and committed step in creatine biosynthesis is the formation of this compound.

-

Enzyme: L-Arginine:glycine amidinotransferase (AGAT; EC 2.1.4.1)

-

Substrates: L-Arginine and Glycine

-

Products: this compound (Guanidinoacetate) and L-Ornithine

-

Cellular Localization: Primarily in the mitochondria of kidney and pancreas cells.[4][5]

The reaction involves the transfer of an amidino group from L-arginine to glycine.

Step 2: Methylation of this compound to Creatine

The newly synthesized this compound is then transported to the liver for the final step in creatine synthesis.

-

Enzyme: Guanidinoacetate N-methyltransferase (GAMT; EC 2.1.1.2)

-

Substrates: this compound and S-Adenosylmethionine (SAM)

-

Products: Creatine and S-Adenosylhomocysteine (SAH)

-

Cellular Localization: Primarily in the cytoplasm of liver cells.[1][6]

This reaction involves the transfer of a methyl group from SAM to this compound.

Signaling and Regulatory Pathway

The creatine biosynthesis pathway is tightly regulated, primarily through feedback inhibition of the AGAT enzyme.

Quantitative Data

Enzyme Kinetics

The kinetic properties of AGAT and GAMT are crucial for understanding the efficiency and regulation of the creatine biosynthesis pathway.

| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |

| AGAT | Glycine | 2.06 mM | 6.48 ± 0.26 pmol/min/mg | Mouse Kidney | [7][8] |

| L-Arginine | 2.67 mM | 2.17 ± 0.49 pmol/min/mg | Mouse Kidney | [7][8] | |

| GAMT | Guanidinoacetate | 0.050 - 0.096 mM | - | Cultured Cells | [9] |

| S-Adenosylmethionine | 1.2 - 3.4 µM | - | Cultured Cells | [9] | |

| Guanidinoacetate | 9.5 - 14.8 µM | - | Human Fibroblasts/Lymphoblasts | [10] | |

| S-Adenosylmethionine | 68 - 78 µM | - | Human Fibroblasts/Lymphoblasts | [10] |

Metabolite Concentrations in Human Biofluids

The concentrations of this compound and creatine are important diagnostic markers for creatine deficiency syndromes.

| Metabolite | Biofluid | Age Group | Concentration Range | Unit | Reference |

| This compound (GAA) | Plasma | Adults | 0.13 - 0.49 | µmol/L | [11] |

| Children (5-10y) | 3.15 - 4.67 | µmol/L | [11] | ||

| Urine | Adults | 14 - 84 | µmol/mmol creatinine | [3] | |

| Children (1-6y) | 29 - 213 | µmol/mmol creatinine | [3] | ||

| CSF | Adults | 0.02 - 0.12 | µmol/L | [3] | |

| Children (1-6y) | 0.05 - 0.29 | µmol/L | [3] | ||

| Creatine | Plasma | Adults | 19.45 - 49.95 | µmol/L | [11] |

| Children (5-10y) | 36.66 - 81.26 | µmol/L | [11] | ||

| Urine | Adults | 46 - 498 | µmol/mmol creatinine | [3] | |

| Children (1-6y) | 113 - 1125 | µmol/mmol creatinine | [3] | ||

| CSF | Adults | 24 - 58 | µmol/L | [3] | |

| Children (1-6y) | 26 - 76 | µmol/L | [3] | ||

| Creatinine | Serum | Female | 0.50–1.10 | mg/dL | [12] |

| Male | 0.70–1.30 | mg/dL | [12] | ||

| Urine (24h) | - | 15–25 | mg/kg body weight | [12] | |

| CSF | - | 50 - 110 | µmol/L | [13] |

Experimental Protocols

Measurement of AGAT and GAMT Enzyme Activity by LC-MS/MS

This protocol describes a stable isotope-labeled substrate assay for the accurate quantification of AGAT and GAMT activity in cell lysates or tissue homogenates.

References

- 1. Guanidinoacetate N-methyltransferase - Wikipedia [en.wikipedia.org]

- 2. stackoverflow.com [stackoverflow.com]

- 3. researchgate.net [researchgate.net]

- 4. GATM protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 5. researchgate.net [researchgate.net]

- 6. GAMT gene: MedlinePlus Genetics [medlineplus.gov]

- 7. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 8. Gene therapy for guanidinoacetate methyltransferase deficiency restores cerebral and myocardial creatine while resolving behavioral abnormalities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tissue expression of GATM - Summary - The Human Protein Atlas [proteinatlas.org]

- 10. Gene delivery of AGAT and GAMT boosts creatine levels in creatine transporter deficiency patient fibroblasts | PLOS One [journals.plos.org]

- 11. GAMT guanidinoacetate N-methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. abim.org [abim.org]

- 13. List of reference ranges for cerebrospinal fluid - Wikipedia [en.wikipedia.org]

Endogenous synthesis of guanidinoacetic acid in mammals

An In-depth Technical Guide on the Endogenous Synthesis of Guanidinoacetic Acid in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidinoacetic acid (GAA), also known as glycocyamine, is a naturally occurring amino acid derivative that serves as the direct and sole endogenous precursor for creatine (B1669601) synthesis in mammals.[1][2] The subsequent conversion of GAA to creatine, and its phosphorylated form phosphocreatine, is central to the energy metabolism of tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[2] The synthesis of GAA is the first and rate-limiting step in creatine biosynthesis, making it a critical control point in cellular bioenergetics.[3][4] Understanding the intricacies of GAA synthesis, its regulation, and quantification is paramount for research into metabolic disorders, neurological diseases, and the development of novel therapeutic and nutritional strategies.

The Core Synthesis Pathway of Guanidinoacetic Acid

The endogenous synthesis of GAA is a two-step enzymatic process that primarily involves the kidneys and the liver in a coordinated inter-organ exchange.

Step 1: Synthesis of Guanidinoacetic Acid in the Kidney

The initial and committed step in creatine biosynthesis is the formation of GAA from the amino acids L-arginine and glycine (B1666218). This reaction is catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT) (EC 2.1.4.1). AGAT facilitates the transfer of an amidino group from L-arginine to glycine, yielding GAA and L-ornithine as products. While AGAT is expressed in several tissues, its highest activity is found in the kidneys, with the pancreas also showing significant activity.

Step 2: Conversion of GAA to Creatine in the Liver

Following its synthesis in the kidneys, GAA is released into the bloodstream and transported to the liver. In the liver, GAA undergoes methylation to form creatine. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:N-guanidinoacetate N-methyltransferase (GAMT) (EC 2.1.1.2). GAMT transfers a methyl group from the donor molecule S-adenosylmethionine (SAM) to GAA, resulting in the formation of creatine and S-adenosylhomocysteine (SAH). The liver exhibits the highest GAMT activity, making it the primary site for the final step of creatine synthesis.

The overall biochemical pathway is depicted below.

Regulation of Endogenous GAA Synthesis

The synthesis of GAA is tightly regulated to maintain creatine homeostasis. This regulation occurs through multiple mechanisms, including feedback inhibition and hormonal control.

Feedback Inhibition

The primary regulatory mechanism for GAA synthesis is feedback inhibition of the AGAT enzyme by the end-product, creatine. Elevated intracellular creatine concentrations suppress the expression and activity of AGAT, primarily in the kidney. This repression effectively downregulates the entire creatine biosynthetic pathway, preventing excessive production. This feedback loop is a critical component of creatine homeostasis and is exploited therapeutically in patients with GAMT deficiency to reduce the accumulation of neurotoxic GAA.

Hormonal and Cellular Regulation

Several hormones and cellular signaling pathways modulate GAA synthesis:

-

Insulin: Can increase the expression and activity of AGAT, leading to increased GAA synthesis.

-

Growth Hormone and Thyroxine: Have been suggested to induce AGAT activity.

-

Sex Hormones: Testosterone may increase AGAT activity, while estrogen has been shown to decrease it in rats.

-

PI3K/Akt Pathway: Activation of this cellular signaling pathway has been demonstrated to increase AGAT expression and subsequent GAA synthesis.

The diagram below illustrates the key regulatory inputs on the AGAT enzyme.

Quantitative Data

The following tables summarize key quantitative parameters related to the enzymes involved in GAA synthesis and the resulting metabolite concentrations.

Table 1: Kinetic Properties of AGAT and GAMT

| Enzyme | Organism/Tissue | Substrate | K_m_ (Apparent) | V_max_ | Citation |

| AGAT | Mouse Kidney | Glycine | 2.06 mM | 6.48 ± 0.26 pmol/min/mg | |

| AGAT | Mouse Kidney | L-Arginine | 2.67 mM | 2.17 ± 0.49 pmol/min/mg | |

| GAMT | Rat Cultured Cells/Muscle | Guanidinoacetate | 0.050 - 0.096 mM | Not Specified | |

| GAMT | Rat Cultured Cells/Muscle | S-adenosylmethionine | 1.2 - 3.4 µM | Not Specified |

Table 2: Tissue-Specific Activity of AGAT in Mice

| Tissue | AGAT Activity (pmol/min/mg tissue) | Citation |

| Kidney | 4.6 | |

| Brain | 1.8 | |

| Liver | 0.4 | |

| Heart | Not Detectable | |

| Muscle | Not Detectable |

Table 3: Reference Concentrations of GAA

| Fluid/Tissue | Organism | Concentration | Citation |

| Plasma | Human | 2.6 ± 0.8 µmol/L | |

| Plasma | Human | 2.3 ± 0.8 µmol/L | |

| Urine | Human | 31.2 ± 21.7 mmol/mol creatinine |

Key Experimental Protocols

Accurate measurement of enzyme activities and metabolite concentrations is crucial for research in this field. Below are detailed methodologies for key assays.

Protocol for Measuring AGAT Enzyme Activity (Stable Isotope-Labeling Method)

This method provides high accuracy by measuring the formation of a penta-labeled GAA product that can only be generated by AGAT activity.

1. Materials and Reagents:

-

Tissue homogenate or cell lysate

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

L-[guanido-¹⁵N₂] arginine (ARG-δ2)

-

[U-¹³C₂,¹⁵N] glycine (GLY-δ3)

-

[1,2-¹³C₂]GAA (internal standard)

-

Nor-NOHA (arginase inhibitor, for liver samples)

-

Acetonitrile

-

Reagents for derivatization (if using GC-MS)

-

LC-MS/MS or GC-MS system

2. Sample Preparation:

-

Homogenize tissue samples or lyse cells (e.g., via sonication) in cold potassium phosphate buffer.

-

Determine the total protein concentration of the lysate/homogenate for normalization.

3. Enzymatic Reaction:

-

Prepare a reaction mixture containing the cell lysate/homogenate.

-

For liver samples, add Nor-NOHA to inhibit arginase activity.

-

Add stable isotope-labeled substrates: L-[guanido-¹⁵N₂] arginine and [U-¹³C₂,¹⁵N] glycine. Optimal concentrations may need to be determined, but concentrations around 1.8 mM to 7.5 mM have been used.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-6 hours). The optimal pH is approximately 7.6.

4. Reaction Quenching and Product Quantification:

-

Stop the reaction by adding a quenching solution, such as acetonitrile.

-

Add the internal standard, [1,2-¹³C₂]GAA.

-

Centrifuge to pellet precipitated proteins.

-

Analyze the supernatant for the newly synthesized [1,2-¹³C₂,¹⁵N₃] GAA (GAA-δ5) using a properly configured LC-MS/MS or GC-MS system.

-

Calculate specific AGAT activity by quantifying the amount of GAA-δ5 produced per unit of time per milligram of protein.

Protocol for Quantification of GAA in Plasma by LC-MS/MS

This method uses stable isotope dilution and tandem mass spectrometry for sensitive and specific quantification of GAA in biological fluids.

1. Materials and Reagents:

-

Plasma sample

-

Acetonitrile (ACN)

-

Internal standards: [¹³C₂]-GAA and d₃-creatine

-

Derivatization agent (e.g., butanolic HCl for butyl-ester derivatization)

-

LC-MS/MS system with an appropriate column (e.g., Supelcosil™ LC-4.6mm)

2. Sample Preparation:

-

To a plasma sample (e.g., 50-100 µL), add the internal standard solution containing [¹³C₂]-GAA and d₃-creatine.

-

Precipitate proteins by adding a sufficient volume of cold acetonitrile.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

3. Derivatization (Butyl-ester method):

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Add butanolic HCl and heat (e.g., at 60°C for 20 minutes) to form the butyl-ester derivatives of GAA and creatine.

-

Evaporate the reagent and reconstitute the sample in the mobile phase for injection.

4. LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Perform chromatographic separation using an appropriate column and mobile phase with isocratic or gradient elution.

-

Detect and quantify the derivatized GAA and its corresponding internal standard using multiple reaction monitoring (MRM) in positive ionization mode.

-

Generate a standard curve using known concentrations of GAA to calculate the concentration in the plasma sample.

Conclusion

The endogenous synthesis of guanidinoacetic acid is a fundamental metabolic pathway, acting as the gateway to creatine production. The process is elegantly controlled through a kidney-liver axis and is subject to stringent regulation by feedback inhibition and hormonal signals. The AGAT enzyme represents the critical, rate-limiting juncture in this pathway. A thorough understanding of these biochemical and regulatory principles, coupled with robust and precise analytical methods, is essential for professionals in biomedical research and drug development aiming to explore the roles of GAA and creatine in health and disease.

References

- 1. Regulative Mechanism of Guanidinoacetic Acid on Skeletal Muscle Development and Its Application Prospects in Animal Husbandry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arginine:glycine amidinotransferase - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Validation and Optimization of a Stable Isotope-Labeled Substrate Assay for Measuring AGAT Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Guanidinoacetate N-methyltransferase (GAMT): A Technical Guide to Function and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidinoacetate N-methyltransferase (GAMT) is a critical enzyme in the creatine (B1669601) biosynthesis pathway, catalyzing the final step of creatine production. This document provides an in-depth technical overview of GAMT's function, enzymatic kinetics, and its role in cellular metabolism. Detailed experimental protocols for the expression, purification, and kinetic analysis of GAMT are provided, alongside a summary of its known kinetic parameters. Furthermore, this guide elucidates the signaling pathway involving the tumor suppressor p53, which regulates GAMT expression in response to cellular stress. This comprehensive guide is intended to serve as a valuable resource for researchers and professionals involved in the study of creatine metabolism, associated disorders, and the development of therapeutic interventions.

Introduction to Guanidinoacetate N-methyltransferase (GAMT)

Guanidinoacetate N-methyltransferase (GAMT), encoded by the GAMT gene, is a pivotal enzyme in the de novo synthesis of creatine, a molecule essential for energy homeostasis in tissues with high and fluctuating energy demands, such as muscle and brain.[1][2] GAMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to guanidinoacetate (GAA), yielding creatine and S-adenosyl-L-homocysteine (SAH).[2][3] This reaction is the terminal step in the two-step creatine biosynthesis pathway.

Deficiency in GAMT activity leads to an autosomal recessive metabolic disorder known as GAMT deficiency, characterized by a depletion of cerebral creatine and an accumulation of GAA.[4] The clinical manifestations are severe and include intellectual disability, developmental delay, seizures, and movement disorders. The critical role of GAMT in maintaining cellular energy levels and its implication in a severe neurological disorder underscore the importance of understanding its function and kinetics for the development of diagnostic and therapeutic strategies.

Enzymatic Function and Catalytic Mechanism

GAMT belongs to the family of methyltransferases and plays a crucial role in the metabolism of glycine, serine, and threonine, as well as arginine and proline. The enzyme is predominantly active in the liver, pancreas, and kidneys.

The catalytic reaction of GAMT is as follows:

S-adenosyl-L-methionine + Guanidinoacetate ⇌ S-adenosyl-L-homocysteine + Creatine

The proposed catalytic mechanism involves a concerted process where the proton abstraction from the nitrogen of GAA by the active site residue Asp-134 occurs simultaneously with the methyl group transfer from SAM to the same nitrogen atom of GAA. Crystal structure analysis of rat GAMT has identified key amino acid residues involved in substrate binding and catalysis. The guanidino group of GAA forms hydrogen bonds with E45 and D134, while the carboxylate group interacts with the backbone amides of L170 and T171. The product, SAH, is a known competitive inhibitor of the reaction.

GAMT Kinetics

The enzymatic activity of GAMT has been characterized, and kinetic parameters have been determined for its substrates and inhibitor. The Michaelis-Menten model is commonly used to describe the enzyme kinetics of GAMT. The following tables summarize the reported quantitative data.

| Substrate | Species | Apparent Km (µM) | Reference(s) |

| Guanidinoacetate (GAA) | Human | 9.5 - 14.8 | |

| Guanidinoacetate (GAA) | Human | 57 | |

| S-adenosyl-L-methionine (SAM) | Human | 68 - 78 | |

| S-adenosyl-L-methionine (SAM) | Human | 49 |

| Inhibitor | Species | Apparent Ki (µM) | Type of Inhibition | Reference(s) |

| S-adenosyl-L-homocysteine (SAH) | Human | 16 | Competitive |

| Parameter | Species | Value | Conditions | Reference(s) |

| Specific Activity | Human | 0.08 ± 0.02 µmol/min/mg | Recombinant human GAMT | |

| Estimated Vmax | Human | ~0.08 µmol/min/mg of pure enzyme | Calculated from specific activity | |

| Estimated kcat | Human | ~0.036 s-1 | Calculated from Vmax and molecular weight of GAMT (~26.3 kDa) |

Note: The kcat value is an estimation derived from the reported specific activity and the molecular weight of the recombinant human GAMT protein.

Signaling Pathways

Creatine Biosynthesis Pathway

GAMT functions as the final enzyme in the creatine biosynthesis pathway. The pathway begins with the enzyme L-arginine:glycine amidinotransferase (AGAT), which catalyzes the formation of GAA from arginine and glycine. GAA is then methylated by GAMT to produce creatine.

p53-Mediated Regulation of GAMT

Recent studies have identified GAMT as a transcriptional target of the tumor suppressor protein p53. In response to cellular stressors such as DNA damage or nutrient deprivation, p53 is activated and binds to consensus binding sites in the GAMT promoter, leading to increased GAMT expression. This upregulation of GAMT has been implicated in p53-dependent apoptosis and the regulation of fatty acid oxidation as an alternative energy source when glucose is scarce. This places GAMT at a critical intersection of cellular stress response and energy metabolism.

Experimental Protocols

Recombinant Human GAMT Expression and Purification

This protocol describes the expression of His-tagged human GAMT in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).

5.1.1. Expression Vector and Host Strain

-

Vector: pET-based expression vector with an N-terminal His6-tag.

-

Gene: Human GAMT cDNA cloned into the expression vector.

-

Host Strain: E. coli BL21(DE3).

5.1.2. Expression Protocol

-

Transform the GAMT expression plasmid into competent E. coli BL21(DE3) cells.

-

Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.

-

Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18-25°C to enhance protein solubility.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

5.1.3. Purification Protocol (Native Conditions)

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Equilibrate a Ni-NTA affinity column with lysis buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

-

Elute the His-tagged GAMT protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the eluted fractions by SDS-PAGE for purity.

-

Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) and store at -80°C.

GAMT Enzyme Activity Assays

5.2.1. HPLC-Based Assay with Radiolabeled Substrate This assay measures the formation of radiolabeled creatine from [14C]guanidinoacetate.

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.5), S-adenosyl-L-methionine, and the cell/tissue extract or purified enzyme.

-

Initiation: Start the reaction by adding [14C]guanidinoacetate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Separation: Separate the radiolabeled substrate ([14C]guanidinoacetate) from the product ([14C]creatine) using reverse-phase HPLC.

-

Detection: Quantify the amount of [14C]creatine produced using a radioactivity detector.

-

Calculation: Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein.

5.2.2. LC-MS/MS-Based Assay This highly sensitive and specific method uses stable isotope-labeled substrates.

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.5), stable isotope-labeled S-adenosyl-L-methionine (e.g., [2H3]-SAM), and the cell lysate (e.g., from lymphocytes) or purified enzyme.

-

Initiation: Start the reaction by adding stable isotope-labeled guanidinoacetate (e.g., [13C2]-GAA).

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 120 minutes).

-

Termination and Sample Preparation: Stop the reaction by adding a solvent like methanol (B129727) to precipitate proteins. Add an internal standard (e.g., [2H3]-creatine).

-

Derivatization (optional but can improve sensitivity): The product can be derivatized (e.g., butylation) to enhance its chromatographic and mass spectrometric properties.

-

LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system. Use multiple reaction monitoring (MRM) to specifically detect and quantify the stable isotope-labeled creatine product.

-

Quantification: Calculate the enzyme activity by comparing the peak area of the product to that of the internal standard and a standard curve.

Conclusion

Guanidinoacetate N-methyltransferase is a central enzyme in cellular energy metabolism, and its dysfunction has severe pathological consequences. This technical guide has provided a detailed overview of GAMT's function, kinetics, and regulation, with a focus on providing practical information for researchers. The compiled kinetic data, detailed experimental protocols, and visualization of the associated signaling pathways offer a solid foundation for further investigation into this important enzyme. A thorough understanding of GAMT's biochemical and cellular roles is essential for the development of effective therapies for GAMT deficiency and for elucidating its broader involvement in cellular stress responses and energy homeostasis.

References

- 1. Guanidinoacetate Methyltransferase Activity in Lymphocytes, for a Fast Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Guanidinoacetate N-methyltransferase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Engineering new metabolic pathways in isolated cells for the degradation of guanidinoacetic acid and simultaneous production of creatine - PMC [pmc.ncbi.nlm.nih.gov]

Glycocyamine Metabolism: An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of glycocyamine metabolism across key organ systems, intended for researchers, scientists, and professionals in drug development. This compound, or guanidinoacetate (GAA), is the direct endogenous precursor to creatine (B1669601), a molecule central to cellular energy homeostasis. The synthesis and metabolism of this compound involve a coordinated interplay between several organs, primarily the kidneys, liver, pancreas, and brain. This document details the enzymatic reactions, transport mechanisms, and regulatory processes that govern this compound and creatine homeostasis. Quantitative data on enzyme kinetics and tissue-specific metabolite concentrations are presented in structured tables for comparative analysis. Detailed experimental protocols for the measurement of key enzymes and metabolites are provided, alongside visual representations of metabolic pathways and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of this critical metabolic pathway.

Introduction

This compound (guanidinoacetic acid) is a naturally occurring amino acid derivative that serves as the immediate precursor in the biosynthesis of creatine. The production of creatine is a vital process for tissues with high and fluctuating energy demands, such as the brain and skeletal muscle. The metabolism of this compound is a multi-organ process, primarily involving a two-step enzymatic pathway. Disruptions in this pathway can lead to creatine deficiency syndromes, a group of inborn errors of metabolism characterized by severe neurological and developmental abnormalities. A thorough understanding of this compound metabolism in different organ systems is therefore crucial for the development of therapeutic strategies for these disorders and for optimizing creatine supplementation in various clinical and performance contexts.

The Core Pathway of this compound Metabolism

The synthesis of creatine from this compound is a two-step process catalyzed by two key enzymes: L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT).

-

Step 1: this compound Synthesis. The first and rate-limiting step in creatine biosynthesis is the formation of this compound from L-arginine and glycine. This reaction is catalyzed by AGAT and primarily occurs in the kidneys and pancreas.[1]

-

Step 2: Creatine Synthesis. this compound is then transported to the liver, where it is methylated by GAMT to form creatine.[2] S-adenosylmethionine (SAM) serves as the methyl donor in this reaction.

The newly synthesized creatine is then released into the bloodstream and taken up by target tissues, most notably skeletal muscle and the brain, via the creatine transporter protein (SLC6A8).[3]

Organ-Specific Roles in this compound Metabolism

The metabolism of this compound is compartmentalized across different organs, each playing a distinct role in the overall synthesis of creatine.

Kidneys

The kidneys are a primary site of this compound synthesis due to high expression and activity of the AGAT enzyme.[4][5] They are not, however, a major site of creatine synthesis as they have low levels of GAMT expression.[4] The this compound produced in the kidneys is released into the circulation for uptake by the liver.

Liver

The liver is the principal organ for the conversion of this compound to creatine, exhibiting high levels of GAMT activity.[4][6] It takes up circulating this compound synthesized in the kidneys and pancreas and methylates it to produce the bulk of the body's endogenous creatine supply.

Pancreas

The pancreas is unique in that it expresses significant levels of both AGAT and GAMT, giving it the capacity for de novo creatine synthesis.[1][7] While its overall contribution to the body's total creatine pool is less than that of the kidney-liver axis, its local creatine production may be important for pancreatic function.[7]

Brain

The brain possesses the enzymatic machinery for its own creatine synthesis, with both AGAT and GAMT being expressed.[8][9] This local production is crucial as the blood-brain barrier has a limited capacity to transport creatine from the periphery.[9] Within the brain, there is a cellular division of labor: AGAT is predominantly found in neurons, while GAMT expression is highest in oligodendrocytes.[10] This suggests a model where this compound produced by neurons is transported to oligodendrocytes for conversion into creatine.[10]

Quantitative Data on this compound Metabolism

This section presents available quantitative data on the key enzymes and metabolites involved in this compound metabolism. Data has been compiled from various studies, and species differences should be considered when interpreting these values.

Table 1: Enzyme Activity of AGAT and GAMT in Different Tissues (Rodent Models)

| Enzyme | Organ | Species | Activity (pmol/min/mg tissue) | Reference |

| AGAT | Kidney | Mouse | 4.6 | [11] |

| Brain | Mouse | 1.8 | [11] | |

| Liver | Mouse | 0.4 | [11] | |

| GAMT | Lymphocytes | Human | 27–130 (pmol/h/mg) | [12] |

Note: Directly comparable activity units across all organs and enzymes are not consistently available in the literature. The provided data represents the most relevant findings.

Table 2: Enzyme Kinetics of AGAT and GAMT

| Enzyme | Substrate | Organ/Cell Type | Species | Km | Vmax | Reference |

| AGAT | Glycine | Kidney | Mouse | 2.06 mM | 6.48 ± 0.26 pmol/min/mg | [13] |

| L-Arginine | Kidney | Mouse | 2.67 mM | 2.17 ± 0.49 pmol/min/mg | [13] | |

| GAMT | Guanidinoacetate | Fibroblasts | Human | 9.5-14.8 µM | - | [14] |

| S-adenosylmethionine | Fibroblasts | Human | 68-78 µM | - | [14] | |

| Guanidinoacetate | Cultured Cells | Rat/Mouse | 0.050-0.096 mM | - | [15] | |

| S-adenosylmethionine | Cultured Cells | Rat/Mouse | 1.2-3.4 µM | - | [15] |

Table 3: Tissue Concentrations of Creatine

| Organ | Species | Concentration (µmol/g wet weight) | Reference |

| Brain | Guinea Pig, Mouse, Rat | 10-22 | [16] |

| Liver | Guinea Pig, Mouse, Rat | 5-8 | [16] |

| Kidney | Guinea Pig, Mouse, Rat | 5-8 | [16] |

Note: Data on specific this compound concentrations in these tissues is limited.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound metabolism.

Measurement of AGAT Enzyme Activity in Tissue Homogenates

This protocol is adapted from a stable isotope-labeled substrate assay.[13]

Materials:

-

Tissue sample (e.g., kidney, brain, liver)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Stable isotope-labeled substrates: [¹³C₂,¹⁵N]glycine (GLY-δ3) and [¹⁵N₂]arginine (ARG-δ2)

-

Arginase inhibitor (e.g., Nor-NOHA) for liver samples

-

LC-MS/MS system

Procedure:

-

Homogenize the tissue sample in ice-cold potassium phosphate buffer.

-

Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).

-

Prepare a substrate mixture containing 7.5 mM of both GLY-δ3 and ARG-δ2 in water. For liver samples, add an arginase inhibitor to the reaction mixture.

-

Initiate the enzymatic reaction by adding 50 µL of the tissue homogenate to 50 µL of the substrate mixture and 100 µL of potassium phosphate buffer.

-

Incubate the reaction mixture at 37°C for 1 hour.

-

Stop the reaction by adding a suitable quenching solution (e.g., methanol).

-

Centrifuge the sample to pellet the protein.

-

Analyze the supernatant for the formation of [¹³C₂,¹⁵N₃]guanidinoacetate (GAA-δ5) using a validated LC-MS/MS method.

-

Calculate AGAT activity based on the rate of GAA-δ5 formation, normalized to the protein concentration of the tissue homogenate.

Measurement of GAMT Enzyme Activity in Tissue Homogenates

This protocol is based on a method using stable isotope-labeled substrates.[12]

Materials:

-

Tissue sample or isolated cells (e.g., lymphocytes)

-

Tris-HCl buffer (200 mM, pH 8.5)

-

Stable isotope-labeled substrates: [¹³C₂]guanidinoacetate and [²H₃]S-adenosylmethionine (SAM)

-

LC-MS/MS system

Procedure:

-

Prepare a cell lysate or tissue homogenate and determine the protein concentration.

-

Prepare a reaction mixture containing 0.1 mg of protein from the cell homogenate, 25 µL of 8 mM [¹³C₂]guanidinoacetate, and 12.5 µL of 25 mM [²H₃]SAM in a final volume of 0.2 mL with Tris-HCl buffer.

-

Incubate the reaction mixture for 2 hours at 37°C.

-

Take samples at the beginning and end of the incubation period and stop the reaction (e.g., by adding a quenching solution).

-

Prepare the samples for analysis, which may include a butylation step.

-

Analyze the samples for the formation of [²H₃,¹³C₂]creatine by LC-MS/MS.

-

Calculate GAMT activity based on the rate of labeled creatine formation, normalized to the protein concentration.

Quantification of this compound and Creatine in Tissues by LC-MS/MS

This is a general workflow for the quantification of this compound and creatine in biological samples.

Materials:

-

Tissue sample

-

Internal standards: stable isotope-labeled this compound and creatine

-

Protein precipitation solution (e.g., methanol, acetonitrile)

-

LC-MS/MS system with a suitable column (e.g., HILIC)

Procedure:

-

Homogenize a known weight of the tissue sample in a suitable buffer.

-

Add a known amount of the internal standards to the homogenate.

-

Precipitate the proteins by adding a cold protein precipitation solution.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a diluted aliquot.

-

Reconstitute the sample in the mobile phase if necessary.

-

Analyze the sample using a validated LC-MS/MS method with appropriate chromatographic separation and mass spectrometric detection parameters for this compound, creatine, and their respective internal standards.

-

Quantify the concentrations of this compound and creatine by comparing the peak area ratios of the analytes to their internal standards against a calibration curve.

Visualizing this compound Metabolism and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and processes described in this guide.

Caption: Overview of this compound Metabolism Across Different Organs.

Caption: General Experimental Workflow for Analyzing this compound Metabolism.

Regulation of this compound Metabolism

The synthesis of creatine is tightly regulated to maintain homeostasis. The primary regulatory mechanism is feedback inhibition of AGAT by creatine.[17] Elevated intracellular creatine levels suppress the expression of the AGAT gene, thereby reducing the production of this compound.[17] This feedback loop ensures that creatine synthesis is responsive to the body's creatine status. Hormonal regulation of AGAT and GAMT expression has also been suggested, but the mechanisms are less well understood.

Conclusion

This compound metabolism is a complex and highly regulated process that is essential for cellular energy homeostasis. The coordinated actions of the kidneys, liver, pancreas, and brain ensure a continuous supply of creatine to tissues with high energy demands. This technical guide has provided a detailed overview of the key aspects of this compound metabolism, including the roles of different organs, quantitative data on enzyme activities and metabolite concentrations, and detailed experimental protocols. The provided visualizations of the metabolic pathways and experimental workflows are intended to serve as valuable tools for researchers in this field. Further research is needed to fully elucidate the regulatory networks governing this compound metabolism and to develop novel therapeutic strategies for creatine deficiency syndromes.

References

- 1. Gene therapy for guanidinoacetate methyltransferase deficiency restores cerebral and myocardial creatine while resolving behavioral abnormalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The Creatine Transporter Unfolded: A Knotty Premise in the Cerebral Creatine Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Influence of homoarginine on creatine accumulation and biosynthesis in the mouse [frontiersin.org]

- 5. appliedbioenergetics.org [appliedbioenergetics.org]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Synthesis of guanidinoacetate and creatine from amino acids by rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression and function of AGAT, GAMT and CT1 in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Guanidinoacetate Methyltransferase Activity in Lymphocytes, for a Fast Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validation and Optimization of a Stable Isotope-Labeled Substrate Assay for Measuring AGAT Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Guanidinoacetate methyltransferase (GAMT) deficiency: non-invasive enzymatic diagnosis of a newly recognized inborn error of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Guanidinoacetate methyltransferase activity in tissues and cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Changes of tissue creatine concentrations upon oral supplementation of creatine-monohydrate in various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

Beyond Creatine: Unveiling the Diverse Physiological Roles of Guanidinoacetic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidinoacetic acid (GAA), a naturally occurring amino acid derivative, is primarily recognized as the direct precursor to creatine (B1669601), a vital molecule in cellular bioenergetics. However, a growing body of scientific evidence reveals that GAA possesses a spectrum of physiological functions extending beyond its role in creatine synthesis. This technical guide delves into these non-canonical roles, focusing on its significant impact on neurotransmission, its capacity as an antioxidant, and its modulatory effects on the immune system. Through a comprehensive review of preclinical and clinical studies, this document provides detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and workflows to support further research and therapeutic development.

Introduction

Guanidinoacetic acid (C₃H₇N₃O₂) is endogenously synthesized from the amino acids L-arginine and glycine (B1666218) by the enzyme L-arginine:glycine amidinotransferase (AGAT). While its subsequent methylation to creatine by guanidinoacetate N-methyltransferase (GAMT) is its most well-known metabolic fate, accumulating research has highlighted that GAA itself is a bioactive molecule with diverse physiological implications.[1][2][3] These independent functions are of increasing interest to researchers and drug development professionals exploring novel therapeutic avenues for a range of pathological conditions. This guide will explore the multifaceted nature of GAA, with a specific focus on its activities in the central nervous system, its role in mitigating oxidative stress, and its influence on immune responses.

Neurotransmission: A Novel Modulator of GABAergic Signaling

Recent studies have identified guanidinoacetic acid as a potent modulator of the central nervous system, primarily through its interaction with γ-aminobutyric acid (GABA) receptors, the main inhibitory neurotransmitter receptors in the brain.

Direct Activation of GABAA Receptors

GAA has been shown to act as a direct agonist at GABAA receptors, mimicking the effect of GABA and inducing chloride currents in neurons.[4][5] This interaction is particularly relevant in the context of GAMT deficiency, a genetic disorder characterized by the accumulation of GAA, where the resulting over-stimulation of GABAA receptors is thought to contribute to the neurological symptoms.

| Parameter | Value | Cell Type | Reference |

| EC₅₀ (GABAA Receptor Activation) | ~6 µM | Mouse Cerebellar Granule Cells | |

| EC₅₀ (GABAA Receptor-mediated Chloride Currents) | 167 µM | Cortical Neurons | |

| EC₅₀ (Reduction of Spontaneous Spike Frequency) | 15.1 µM | Globus Pallidus Neurons | |

| IC₅₀ ([³H]muscimol Displacement) | ~3 µM | Mouse Brain Homogenate |

Experimental Protocols

-

Objective: To measure GAA-evoked currents in neurons.

-

Cell Preparation: Cerebellar granule cells are isolated from mice and cultured. Stably or transiently transfected HEK293 cells expressing specific GABAA receptor subunits are also commonly used.

-

Recording: Whole-cell patch-clamp recordings are performed using an amplifier. Cells are voltage-clamped at a holding potential of -70 mV.

-

Solutions:

-

Extracellular Solution (in mM): 138 NaCl, 4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 5.6 glucose, pH 7.4 with NaOH.

-

Intracellular Solution (in mM): 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES, pH 7.2 with KOH.

-

-

Drug Application: GAA is applied at varying concentrations through a perfusion system. To confirm the involvement of GABAA receptors, specific antagonists like bicuculline (B1666979) or gabazine (B1674388) are co-applied. Glutamate receptor blockers (e.g., DNQX) and action potential blockers (e.g., TTX) are often included to isolate GABAergic currents.

-

Data Analysis: Concentration-response curves are generated to determine the EC₅₀ value.

DOT script for Whole-Cell Patch-Clamp Workflow

-

Objective: To determine the binding affinity of GAA to GABAA receptors.

-

Membrane Preparation: Total brain homogenates from mice are prepared. The tissue is homogenized in a cold buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Binding Assay:

-

A fixed concentration of the radioligand [³H]muscimol (a potent GABAA agonist) is incubated with the brain membrane preparation.

-

Increasing concentrations of unlabeled GAA are added to compete with [³H]muscimol for binding to the GABAA receptors.

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of GAA that inhibits 50% of the specific binding of [³H]muscimol (IC₅₀) is determined.

Antioxidant Properties: Scavenging Reactive Oxygen Species

GAA has demonstrated antioxidant capabilities, primarily through its ability to enhance the activity of key antioxidant enzymes. This function is crucial in protecting cells from damage induced by reactive oxygen species (ROS).

Enhancement of Superoxide (B77818) Dismutase (SOD) Activity

Several studies have reported that GAA supplementation can increase the activity of superoxide dismutase (SOD), a critical enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.

| Study Population | GAA Dosage | Duration | Outcome | Reference |

| Healthy Men | 3 g/day | 2 weeks | Significant increase in plasma SOD (91.4 ± 19.6 to 122.8 ± 25.9 ng/ml; p = 0.04) | |

| Beef Cattle | 0.1% of diet | 140 days | Significant improvement in serum and liver antioxidant indexes |

Experimental Protocols

-

Objective: To measure SOD activity in plasma or tissue homogenates.

-

Principle: The assay is based on the inhibition of a superoxide radical-generating system (e.g., xanthine/xanthine oxidase) by SOD. The superoxide radicals reduce a detector molecule (e.g., WST-1 or nitroblue tetrazolium), leading to a color change that can be measured spectrophotometrically. The presence of SOD reduces the rate of this color change.

-

Sample Preparation:

-

Plasma: Blood is collected in EDTA or heparin tubes and centrifuged to separate the plasma.

-

Tissue: Tissues are homogenized in a cold buffer and centrifuged to obtain the supernatant containing the SOD enzyme.

-

-

Assay Procedure:

-

Samples or SOD standards are added to the wells of a microplate.

-

The reaction is initiated by adding the superoxide-generating system and the detector molecule.

-

The plate is incubated at a specific temperature (e.g., 37°C) for a defined time.

-

-

Detection: The absorbance is read at a specific wavelength (e.g., 450 nm).

-

Data Analysis: The percentage of inhibition of the colorimetric reaction is calculated, and the SOD activity is determined by comparison to a standard curve.

DOT script for SOD Activity Assay Workflow

Immune System Modulation: A Potential Immunoregulatory Agent

GAA has been shown to modulate the immune system, particularly under conditions of stress. Studies in broiler chickens subjected to heat stress have demonstrated that GAA supplementation can influence the levels of various immune markers.

Effects on Cytokines and Immunoglobulins

Dietary GAA has been found to increase the levels of interleukin-2 (B1167480) (IL-2), a key cytokine in the proliferation of T-lymphocytes, and immunoglobulins G (IgG) and M (IgM) in broilers under heat stress. Conversely, in laying hens not under heat stress, GAA was associated with a decrease in several cytokines, including IL-2 and IFN-γ, suggesting a context-dependent immunomodulatory role.

Impact on Stress Hormones

GAA supplementation has been shown to decrease the levels of corticosterone (B1669441), a major stress hormone in birds, in broilers subjected to chronic heat stress.

| Animal Model | Condition | GAA Dosage | Duration | Outcome | Reference |

| Broilers | Chronic Heat Stress | 0.6 g/kg diet | 14 days | Increased IL-2, IgG, and IgM; Decreased Corticosterone | |

| Laying Hens | Normal | 0.08% of diet | 12 weeks | Decreased IL-2, IFN-γ, IL-6, and other cytokines |

Experimental Protocols

-

Objective: To quantify the concentration of specific cytokines (e.g., IL-2) and immunoglobulins (e.g., IgG, IgM) in chicken plasma.

-

Principle: A sandwich ELISA is typically used. A capture antibody specific for the target molecule is coated onto the wells of a microplate. The sample is added, and the target molecule binds to the capture antibody. A detection antibody, also specific for the target molecule and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is then added. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of the target molecule.

-

Sample Preparation: Blood is collected from the chickens, and plasma is separated by centrifugation.

-

Assay Procedure:

-

The microplate is coated with the capture antibody.

-

Plasma samples and standards are added to the wells and incubated.

-

The plate is washed, and the enzyme-conjugated detection antibody is added and incubated.

-

The plate is washed again, and the substrate solution is added.

-

The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm).

-

-

Data Analysis: A standard curve is generated, and the concentrations of the cytokines or immunoglobulins in the samples are determined.

-

Objective: To measure the concentration of corticosterone in chicken plasma.

-

Method: This is typically done using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

Principle (EIA): Corticosterone in the sample competes with a fixed amount of HRP-labeled corticosterone for binding to a limited number of anti-corticosterone antibody-coated wells. The amount of HRP-labeled corticosterone bound to the antibody is inversely proportional to the concentration of corticosterone in the sample.

-

Sample Preparation: Plasma is separated from whole blood.

-

Assay Procedure:

-

Plasma samples and corticosterone standards are added to the antibody-coated wells.

-

HRP-labeled corticosterone is added, and the plate is incubated.

-

The plate is washed, and a substrate solution is added.

-

The reaction is stopped, and the absorbance is read.

-

-

Data Analysis: A standard curve is generated, and the corticosterone concentration in the samples is calculated.

Signaling Pathways and Logical Relationships

The diverse physiological functions of GAA can be visualized through its interaction with various cellular pathways.

DOT script for GAA Signaling Pathways

Conclusion and Future Directions

The physiological functions of guanidinoacetic acid extend far beyond its established role as a creatine precursor. Its ability to directly modulate GABAergic neurotransmission presents exciting possibilities for the development of novel therapeutics for neurological and psychiatric disorders characterized by an imbalance in inhibitory signaling. Furthermore, its antioxidant properties, demonstrated by the enhancement of SOD activity, suggest a potential role in combating conditions associated with oxidative stress. The immunomodulatory effects of GAA, though currently less explored, warrant further investigation to understand its potential in managing inflammatory and autoimmune diseases.

Future research should focus on elucidating the precise molecular mechanisms underlying these non-creatine-related functions. In-depth studies are needed to identify the specific GABAA receptor subunits with which GAA interacts, to explore its effects on other antioxidant pathways, and to delineate its complex role in regulating immune cell function and cytokine networks. The detailed experimental protocols and compiled data within this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration of guanidinoacetic acid's therapeutic potential.

References

- 1. mmpc.org [mmpc.org]

- 2. Guanidinoacetic acid supplementation improves feed conversion in broilers subjected to heat stress associated with muscle creatine loading and arginine sparing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of [3H]-muscimol to GABAA sites in the guinea-pig urinary bladder: biochemical assay and autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

A Technical Guide to the Discovery and Metabolic History of Glycocyamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and historical investigation of glycocyamine (guanidinoacetic acid) in the field of metabolic research. It provides a detailed account of its identification, its crucial role as the direct precursor to creatine (B1669601), and the foundational experimental work that established this metabolic pathway.

Discovery and Early History

This compound, also known as guanidinoacetic acid (GAA), was first isolated from urine in the mid-1930s by Dr. Clarence J. Weber at the University of Kansas School of Medicine.[1][2] In a seminal, yet brief, communication in the Journal of Biological Chemistry in 1935, Weber reported the presence of this compound in the urine of individuals with pseudo-hypertrophic muscular dystrophy and in healthy subjects during fasting.[1][2] This initial discovery suggested that this compound was a product of endogenous metabolism rather than a direct result of dietary intake.[1]

The critical link between this compound and creatine metabolism was firmly established through the meticulous work of Henry Borsook and Jacob W. Dubnoff at the California Institute of Technology in the early 1940s. Their research demonstrated that this compound is the direct precursor to creatine, a molecule essential for cellular energy homeostasis.

The Metabolic Pathway of this compound to Creatine

The biosynthesis of creatine from this compound is a two-step enzymatic process that occurs in two different primary locations within the body: the kidneys and the liver.

-

Synthesis of this compound (in the Kidneys): The first and rate-limiting step in creatine synthesis is the formation of this compound. This reaction is catalyzed by the enzyme L-arginine:glycine (B1666218) amidinotransferase (AGAT) . AGAT facilitates the transfer of an amidino group from the amino acid L-arginine to glycine. This process yields this compound and L-ornithine. While the kidneys are the primary site of AGAT activity and this compound synthesis, the pancreas also contributes.

-

Methylation to Creatine (in the Liver): Following its synthesis in the kidneys, this compound is released into the bloodstream and transported to the liver. There, the enzyme guanidinoacetate N-methyltransferase (GAMT) catalyzes the methylation of this compound to form creatine. The methyl group is donated by S-adenosyl-L-methionine (SAM), which is converted to S-adenosyl-L-homocysteine (SAH) in the process. Creatine is then released from the liver into the circulation to be taken up by tissues with high energy demands, such as skeletal muscle and the brain.

Signaling Pathway Diagram

Caption: Metabolic pathway of creatine synthesis from L-arginine and glycine.

Quantitative Data from Metabolic Research

Table 1: Normal Human Plasma/Serum Concentrations of this compound

| Population | Mean Concentration (μmol/L) | Range (μmol/L) | Reference |

| Healthy Adults | 2.6 ± 0.8 | Not specified | Ostojic et al. |

| Healthy Adults | 2.4 ± 0.1 | Not specified | Tofuku et al. |

| Patients with Chronic Renal Failure | 1.5 ± 0.1 | Not specified | Tofuku et al. |

Table 2: Arteriovenous Differences of this compound Across the Human Kidney

| Analyte | Arterial Plasma Concentration (μmol/L) | Renal Venous Plasma Concentration (μmol/L) | Arteriovenous Difference (μmol/L) |

| This compound (GAA) | 2.4 | Not directly measured in this study | -1.1 |

Source: Data adapted from studies on renal metabolism of amino acids.

Experimental Protocols

The foundational experiments in the 1930s and 1940s were crucial in elucidating the role of this compound. While the full, detailed protocols from these original publications are not readily accessible, based on the abstracts, subsequent reviews, and common biochemical practices of the era, we can reconstruct the likely methodologies.

Isolation of this compound from Urine (Weber, 1935 - Reconstructed)

This protocol is a likely representation of the methods used for the initial isolation and identification of this compound from urine.

Caption: A generalized workflow for the isolation of this compound from urine.

Methodology:

-

Urine Collection: Urine samples were collected from fasting human subjects. Fasting was crucial to minimize the influence of dietary components.

-

Removal of Interfering Substances: Proteins and other high-molecular-weight compounds were likely precipitated using agents such as phosphotungstic acid or trichloroacetic acid, followed by filtration or centrifugation.

-

Adsorption and Elution: The cleared urine was likely passed through an adsorbent material like activated carbon, which would bind guanidino compounds. This compound could then be selectively eluted with a solvent gradient.

-

Crystallization: The eluate containing this compound was likely concentrated, and through a process of fractional crystallization, pure crystals of the compound were obtained.

-

Chemical Identification: The identity of the isolated crystals as this compound would have been confirmed using colorimetric tests specific for the guanidino group (e.g., the Sakaguchi reaction) and elemental analysis to determine its empirical formula.

Demonstration of this compound as a Creatine Precursor (Borsook and Dubnoff, 1940s - Reconstructed)

These experiments were likely performed using tissue slice techniques, a common in vitro method at the time.

Methodology:

-

Tissue Preparation: Thin slices of rat liver and kidney were prepared to maintain cell viability for a short period in an appropriate buffer.

-

Incubation: Tissue slices were incubated in a temperature-controlled bath with a buffered medium containing various substrates.

-

Kidney Slices: Incubated with L-arginine and glycine to demonstrate the synthesis of this compound.

-

Liver Slices: Incubated with synthesized this compound, with and without the addition of methionine (as a potential methyl donor), to observe the formation of creatine.

-

-

Extraction of Metabolites: After incubation, the tissue slices and the surrounding medium were treated to stop enzymatic reactions (e.g., with acid) and then extracted to isolate the metabolites of interest.

-

Quantification: The amounts of this compound and creatine in the extracts were quantified. This was likely achieved using specific colorimetric assays. For example, the Jaffe reaction could be used to measure creatinine (B1669602) (the breakdown product of creatine), and the Sakaguchi reaction for guanidino compounds like this compound. By comparing the amount of product formed in the presence and absence of the precursor substrates, the metabolic conversion could be demonstrated.

Conclusion

The discovery of this compound by Clarence J. Weber and the subsequent elucidation of its metabolic fate by Borsook and Dubnoff were landmark achievements in understanding nitrogen and energy metabolism. These foundational studies paved the way for a deeper comprehension of creatine biosynthesis and its importance in health and disease. The two-step, two-organ process of creatine synthesis, initiated by the formation of this compound in the kidneys, remains a fundamental concept in biochemistry and physiology. This historical perspective is invaluable for today's researchers and drug development professionals working on metabolic disorders and ergogenic aids.

References

Inborn Errors of Metabolism Affecting Glycocyamine Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inborn errors of metabolism that disrupt the creatine (B1669601) biosynthesis pathway have profound neurological consequences. At the heart of this pathway lies glycocyamine (guanidinoacetate), a critical intermediate metabolite. Dysregulation of this compound levels, either through accumulation or deficiency, serves as a key diagnostic marker for two significant inherited disorders: Guanidinoacetate Methyltransferase (GAMT) deficiency and Arginine:Glycine (B1666218) Amidinotransferase (AGAT) deficiency. This technical guide provides an in-depth overview of these conditions, focusing on the quantitative biochemical alterations, detailed experimental methodologies for their diagnosis and monitoring, and the underlying metabolic pathways.

Introduction

Creatine is essential for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as the brain and muscle.[1] Its endogenous synthesis is a two-step process involving two key enzymes.[2][3] Inborn errors affecting these enzymes lead to cerebral creatine deficiency syndromes (CCDS), a group of treatable neurometabolic disorders characterized by intellectual disability, seizures, and movement disorders.[4][5][6] The concentration of this compound in biological fluids is a pivotal biomarker for the differential diagnosis of these conditions.

-

Guanidinoacetate Methyltransferase (GAMT) Deficiency: Caused by mutations in the GAMT gene, this disorder leads to a block in the second step of creatine synthesis.[7][8] The enzymatic defect results in the accumulation of this compound and a severe deficiency of creatine.[4][9] The buildup of guanidinoacetate is considered neurotoxic and contributes significantly to the severe clinical phenotype.[10][11]

-

Arginine:Glycine Amidinotransferase (AGAT) Deficiency: This disorder results from mutations in the GATM gene, affecting the first step of creatine synthesis.[12][13] Consequently, there is a deficiency in the production of this compound, leading to a subsequent lack of creatine.[4][14]

This guide will delve into the quantitative analysis of this compound in various biological matrices, provide detailed protocols for its measurement, and illustrate the metabolic pathways and diagnostic workflows.

Quantitative Data on this compound Levels

The accurate measurement of this compound in plasma, urine, and cerebrospinal fluid (CSF) is fundamental for the diagnosis and management of GAMT and AGAT deficiencies. The following tables summarize the typical concentrations of this compound in healthy individuals and the characteristic alterations observed in these two disorders.

Table 1: this compound (Guanidinoacetate) Levels in GAMT Deficiency

| Biological Fluid | Patient Population | This compound Concentration (µmol/L) | Reference/Control (µmol/L) |

| Plasma | Untreated GAMT Deficiency | 11.57 - 18.6 | 1.16 (± 0.59) - 5.02 (± 1.84) |

| Urine | Untreated GAMT Deficiency | 1783 | 311 (± 191) |

| CSF | Untreated GAMT Deficiency | >100x upper reference value | Age-dependent, typically low µmol/L range |

Data compiled from multiple sources.[2][12][15][16]

Table 2: this compound (Guanidinoacetate) Levels in AGAT Deficiency

| Biological Fluid | Patient Population | This compound Concentration (µmol/L) | Reference/Control (µmol/L) |

| Plasma | Untreated AGAT Deficiency | 0.01 - 0.04 | 1.16 (± 0.59) |

| Urine | Untreated AGAT Deficiency | 2.4 - 5.8 | 311 (± 191) |

| CSF | Untreated AGAT Deficiency | Low/Undetectable | Age-dependent, typically low µmol/L range |

Data compiled from multiple sources.[12][15][17]

Signaling Pathways and Metabolic Interconnections

The creatine biosynthesis pathway is a relatively simple yet critical metabolic route. The interplay between the two key enzymes, AGAT and GAMT, and their substrates and products is central to understanding the pathophysiology of these disorders.

Experimental Protocols